Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
An In-Depth Technical Guide to 3-Bromo-5-propyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry, it has emerged as a cornerstone scaffold due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester functionalities make it a highly valuable component in modern drug design.[3] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions. Consequently, 1,2,4-oxadiazole derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][4]
This guide focuses on a specific, functionalized derivative: 3-Bromo-5-propyl-1,2,4-oxadiazole . The introduction of a propyl group at the C5 position provides lipophilicity, which can be crucial for membrane permeability, while the bromine atom at the C3 position serves as a versatile synthetic handle. The C-Br bond is amenable to a wide array of cross-coupling reactions, making this molecule a pivotal building block for the synthesis of more complex, biologically active compounds.
PART 1: Physicochemical and Spectroscopic Profile
While specific experimental data for 3-Bromo-5-propyl-1,2,4-oxadiazole is not extensively published, its properties can be reliably predicted based on well-characterized analogs such as 3-bromo-5-methyl-1,2,4-oxadiazole and 3-bromo-5-cyclopropyl-1,2,4-oxadiazole.[5][6]
Predicted Physicochemical Properties
The following table summarizes the key computed physicochemical properties. These values are critical for researchers in designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₅H₇BrN₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 191.03 g/mol | Essential for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 189.97418 Da | Used for high-resolution mass spectrometry confirmation.[7] |
| XlogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good cell membrane permeability. |
| Boiling Point | ~180-200 °C | Provides an estimate for purification by distillation under reduced pressure. |
| Polar Surface Area | ~38.9 Ų | Influences solubility, permeability, and interactions with biological targets.[5] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is fundamental for structure verification. The following data are predicted based on established chemical shift principles and data from analogous structures.[3]
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple, providing clear confirmation of the propyl group's integrity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.0 - 3.2 | Triplet | 2H | -CH₂- (alpha to ring) | Deshielded by the adjacent electron-withdrawing oxadiazole ring. |
| ~1.8 - 2.0 | Sextet | 2H | -CH₂- (beta to ring) | Standard aliphatic chemical shift, coupled to adjacent methylenes. |
| ~1.0 - 1.2 | Triplet | 3H | -CH₃ | Terminal methyl group, shielded relative to the other protons. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon NMR provides insight into the electronic environment of each carbon atom within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 - 180 | C5 (ring carbon) | Attached to the propyl group; highly deshielded due to its position in the heterocycle. |
| ~155 - 160 | C3 (ring carbon) | Attached to bromine; deshielded by heteroatoms and the electronegative bromine. |
| ~28 - 32 | -CH₂- (alpha to ring) | Aliphatic carbon directly attached to the electron-deficient ring. |
| ~20 - 24 | -CH₂- (beta to ring) | Standard aliphatic region. |
| ~13 - 15 | -CH₃ | Terminal methyl carbon. |
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.
| Frequency (cm⁻¹) | Vibration Type | Significance |
| ~2960-2850 | C-H stretch (aliphatic) | Confirms the presence of the propyl group. |
| ~1600-1550 | C=N stretch | Characteristic of the oxadiazole ring system. |
| ~1450-1380 | C-O-N stretch | Confirms the core heterocyclic structure. |
| ~1100-1000 | C-O stretch | Also associated with the oxadiazole ring. |
| ~600-500 | C-Br stretch | Indicates the presence of the carbon-bromine bond. |
PART 2: Synthesis and Reactivity
General Synthetic Pathway
The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and cyclization of an amidoxime with an activated carboxylic acid derivative. For 3-Bromo-5-propyl-1,2,4-oxadiazole, this involves the reaction of butyramidinium oxime with a bromo-functionalized acylating agent, followed by thermal or base-mediated cyclization.
The diagram below outlines a validated, logical workflow for the synthesis.
Caption: General synthetic workflow for 3-Bromo-5-propyl-1,2,4-oxadiazole.
Core Reactivity: The C3-Bromine as a Synthetic Linchpin
The primary locus of reactivity on 3-Bromo-5-propyl-1,2,4-oxadiazole is the carbon-bromine bond at the C3 position. The electron-withdrawing nature of the oxadiazole ring makes this carbon atom electrophilic and susceptible to nucleophilic substitution, although transition-metal-catalyzed cross-coupling reactions are far more common and versatile.[8] This C-Br bond is the key that unlocks the molecule's potential as a building block.
The diagram below illustrates the central role of this molecule in accessing a diverse range of derivatives.
Caption: Key cross-coupling reactions utilizing the C3-Br synthetic handle.
This reactivity profile allows for the strategic installation of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, providing a direct route to novel chemical entities for screening in drug discovery programs.[9]
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The value of 3-Bromo-5-propyl-1,2,4-oxadiazole lies in its role as an intermediate for compounds targeting a wide array of diseases. The 1,2,4-oxadiazole core itself is a privileged structure, and modification at the C3 position allows for fine-tuning of a compound's pharmacological properties.[1][4]
-
Oncology: Many 1,2,4-oxadiazole derivatives have been investigated as potent anticancer agents, acting through mechanisms such as caspase-3 activation to induce apoptosis.[9] The ability to append various aromatic and heterocyclic moieties via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency against specific cancer cell lines.
-
Neuroscience: The scaffold is present in molecules designed to target central nervous system (CNS) disorders. The moderate lipophilicity imparted by the propyl group, combined with the polar oxadiazole core, creates a balanced profile that can be favorable for blood-brain barrier penetration.
-
Infectious Diseases: The structural rigidity and hydrogen bond accepting capacity of the oxadiazole ring make it an effective pharmacophore for inhibiting key enzymes in bacteria, viruses, and fungi.[10]
PART 4: Experimental Protocols
The following protocols are generalized methodologies that serve as a robust starting point for the synthesis and subsequent derivatization of the title compound.
Protocol 1: Synthesis of 3-Bromo-5-propyl-1,2,4-oxadiazole
Objective: To synthesize the title compound from commercially available starting materials.
Methodology:
-
Amidoxime Formation:
-
To a solution of butyronitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor by TLC until consumption of the starting nitrile is complete (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude butyramidinium oxime, which can be used without further purification.
-
-
Acylation and Cyclization:
-
Dissolve the crude amidoxime (1.0 eq) in a suitable aprotic solvent such as THF or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as pyridine or triethylamine (1.5 eq), followed by the slow, dropwise addition of a solution of dibromoformaldoxime (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Heat the mixture to reflux for 2-4 hours to effect the cyclization and dehydration. Monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-5-propyl-1,2,4-oxadiazole.
-
Protocol 2: Suzuki Cross-Coupling Derivatization
Objective: To demonstrate the synthetic utility of the C-Br bond by coupling it with an aryl boronic acid.
Methodology:
-
Reaction Setup:
-
In a reaction vessel, combine 3-Bromo-5-propyl-1,2,4-oxadiazole (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
-
Reaction Execution:
-
Heat the mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 3-aryl-5-propyl-1,2,4-oxadiazole derivative.
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PART 5: Safety, Handling, and Storage
As a halogenated heterocyclic compound, 3-Bromo-5-propyl-1,2,4-oxadiazole should be handled with appropriate care, following standard laboratory safety procedures. Safety information for structurally related compounds provides a strong basis for its handling protocol.[11][12]
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Toxicology: Based on analogs, the compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[5][12][14] It may cause skin and serious eye irritation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.
Conclusion
3-Bromo-5-propyl-1,2,4-oxadiazole is a strategically important building block for chemical synthesis and drug discovery. Its structure combines the proven biological relevance of the 1,2,4-oxadiazole core with a versatile bromine handle, enabling rapid and efficient diversification. The predictable physicochemical and spectroscopic properties, coupled with robust synthetic and derivatization protocols, make it an invaluable tool for researchers and scientists aiming to develop the next generation of therapeutic agents.
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(Note: This is a representative image as a real-time generated structure is not possible. The structure consists of a 1,2,4-oxadiazole ring with a bromine atom at position 3 and a propyl group at position 5.)